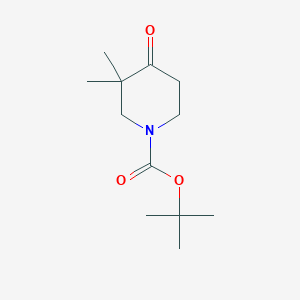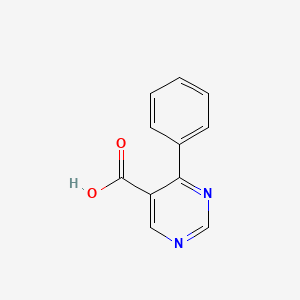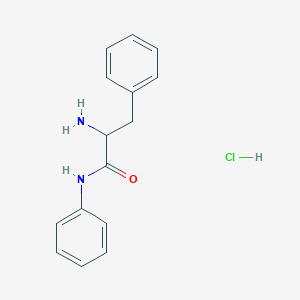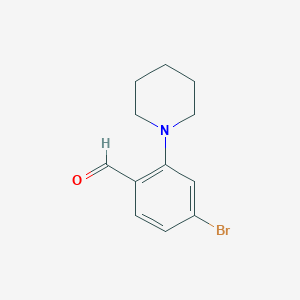
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
概要
説明
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The tert-butyl group attached to the nitrogen atom of the piperidine ring and the presence of a carboxylate ester function at the 1-position are notable structural features that influence the reactivity and physical properties of these molecules .
Synthesis Analysis
The synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate and related compounds involves multiple steps, including chlorination, alkylation, oxidation, and esterification reactions. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine, a related compound, can be achieved through chlorination using thionyl chloride and tetrabutylammonium chloride or by the addition of methylmagnesium chloride to a dimethyliminium salt . Another example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which involves a series of reactions starting from 4-methylpyridinium, including SN2 substitution, borohydride reduction, oxidation, and acylation to obtain the target product .
Molecular Structure Analysis
The molecular structure of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate derivatives has been studied using various spectroscopic techniques and X-ray diffraction (XRD). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using NMR, MS, FT-IR, and XRD, and further analyzed using density functional theory (DFT) . X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed the enol form of the compound and provided insights into the orientation of the isobutyl side chain .
Chemical Reactions Analysis
Piperidine derivatives, including tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, undergo various chemical reactions that are useful in synthetic chemistry. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can be reduced with L-selectride to give hydroxypiperidine carboxylates, which can then be transformed into trans isomers via the Mitsunobu reaction . Additionally, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent alkylation leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl and carboxylate groups affects the solubility, boiling point, and stability of these compounds. For example, the crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate shows intermolecular hydrogen bonding and hydrophobic channels, which could impact its solubility and melting point . The biological activity of these compounds, such as antibacterial and anthelmintic properties, has also been evaluated, with varying degrees of efficacy reported .
科学的研究の応用
-
Pharmaceutical Synthesis
-
Synthesis of Organic Compounds
- Summary of Application : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Results or Outcomes : The outcomes also depend on the specific synthesis pathway and target molecule. In general, this compound is used to build more complex molecules with potential applications in various fields of organic chemistry .
-
Synthesis of Biologically Active Compounds
- Summary of Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of the compound , is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The successful synthesis of this compound provides a pathway to create biologically active compounds such as crizotinib .
-
Drug Discovery
- Summary of Application : The spirocyclic building blocks, which can be derived from the compound, possess physicochemical properties useful in the drug discovery process .
- Methods of Application : These compact modules represent a useful collection of unprecedented inputs for fragment-based libraries .
- Results or Outcomes : Drug leads can be tuned through appending these subunits to the periphery of a given scaffold .
-
Synthesis of Spirorifamycins
- Summary of Application : This compound can be used in the synthesis of spirorifamycins, which contain a piperidine ring structure .
- Results or Outcomes : The outcomes also depend on the specific synthesis pathway and target molecule. In general, this compound is used to build more complex molecules with potential applications in various fields of organic chemistry .
-
Synthesis of Biologically Active Compounds
- Summary of Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of the compound , is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes : The successful synthesis of this compound provides a pathway to create biologically active compounds such as crizotinib .
Safety And Hazards
The safety information for Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
特性
IUPAC Name |
tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCAGVCUIHYAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624244 | |
| Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
324769-06-4 | |
| Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)
![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)









